

## A Comparative Guide to TEAD Inhibitors: VT103 vs. K-975

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VT103	
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In the rapidly evolving landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of this pathway. When the Hippo pathway is inactivated, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, driving the expression of genes that promote tumor growth. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising therapeutic strategy.

This guide provides a detailed comparison of two prominent TEAD inhibitors, **VT103** and K-975, focusing on their mechanisms of action, preclinical efficacy, and selectivity. The information presented is intended for researchers, scientists, and drug development professionals.

# Mechanism of Action: A Tale of Two Inhibition Strategies

**VT103** and K-975 employ distinct strategies to disrupt TEAD-mediated transcription.

**VT103** is an orally active and selective inhibitor of TEAD1 protein palmitoylation[1][2]. Palmitoylation, the covalent attachment of fatty acids to proteins, is a crucial post-translational modification for TEAD activity. By blocking the auto-palmitoylation of TEAD1, **VT103** prevents the conformational changes necessary for YAP/TAZ binding, thereby inhibiting downstream



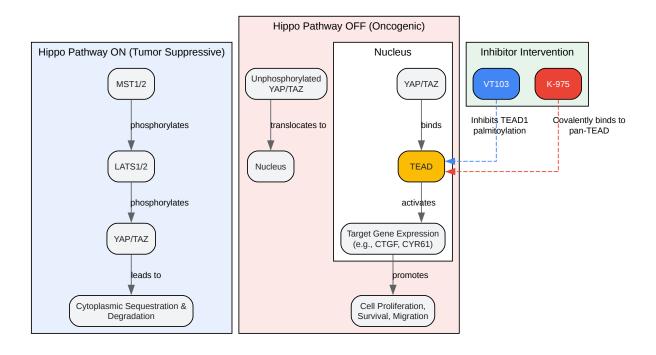


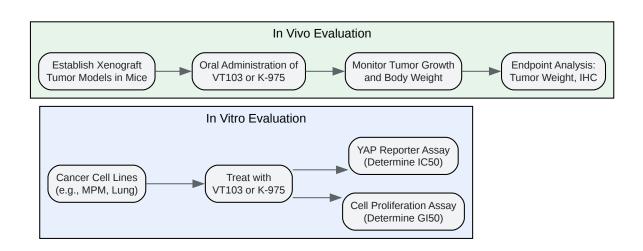


gene transcription[1][3]. Notably, **VT103** demonstrates selectivity for TEAD1, with less activity against other TEAD isoforms[1][3].

K-975, on the other hand, is a potent, selective, and orally active pan-TEAD inhibitor that directly targets the protein-protein interaction between YAP/TAZ and all TEAD isoforms[4][5][6]. It achieves this by covalently binding to a conserved cysteine residue (Cys359) located in the palmitate-binding pocket of TEAD proteins[4][5][7]. This covalent modification physically obstructs the binding of YAP and TAZ, leading to the suppression of their transcriptional program[4].







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